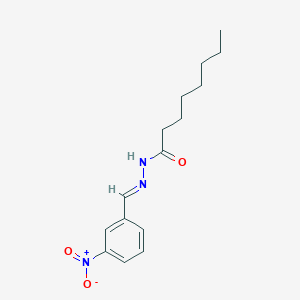

N'-(3-nitrobenzylidene)octanohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to N'-(3-nitrobenzylidene)octanohydrazide involves condensation reactions between aldehydes and hydrazides. For instance, (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxyphenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was synthesized and characterized by various spectroscopic methods (Somagond et al., 2018). These syntheses typically yield crystalline structures that can be further analyzed for their chemical and physical properties.

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray diffraction to determine the crystal structure of compounds. The title compound's structure, including its molecular geometry and intermolecular interactions, is crucial for understanding its reactivity and properties. For example, the crystal structure of N 2,N 2′-Bis(3-nitrobenzylidene)pyridine-2,6-dicarbohydrazide dimethylformamide disolvate trihydrate was determined, revealing hydrogen bond interactions and molecular geometry (Cuixia Cheng & Haowen Liu, 2007).

Chemical Reactions and Properties

Chemical reactions involving N'-(3-nitrobenzylidene)octanohydrazide derivatives can include cycloaddition, nucleophilic substitution, and other mechanisms that lead to the formation of complex structures. These reactions are studied to explore the chemical behavior and potential applications of these compounds. For instance, the urease inhibitory activities of related compounds were investigated, highlighting their potential biological activities (Sheng et al., 2015).

科学的研究の応用

Polymer and Materials Science

Polymers incorporating photolabile groups like the o-nitrobenzyl group have seen extensive research due to their ability to alter polymer properties through irradiation. This includes the development of photodegradable hydrogels, functionalization in (block) copolymers, thin film patterning, and the creation of photocleavable bioconjugates, indicating a broad utility in polymer chemistry and materials science (Zhao et al., 2012).

Sensor Development

N'-(3-nitrobenzylidene)octanohydrazide derivatives have been synthesized and characterized for potential use in detecting heavy metals like mercury (Hg2+). These derivatives, when coated on a glassy carbon electrode, have shown enhanced sensitivity and selectivity towards Hg2+, highlighting their application in environmental monitoring and pollution control (Hussain et al., 2017).

Antimicrobial Activity

A series of hydrazides, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were synthesized and tested for their antimicrobial efficacy. The compounds with specific substituents on the phenyl ring exhibited significant activity, suggesting their potential in developing new antimicrobial agents (Kumar et al., 2011).

Biological Evaluation

Hydrazone derivatives have been explored for their anticholinesterase activities, indicating potential therapeutic applications. These derivatives, including those related to N'-(3-nitrobenzylidene)octanohydrazide, were assessed for their inhibition potency, suggesting a possible role in treating diseases associated with cholinesterase activity (Kaya et al., 2016).

Nonlinear Optical Properties

The nonlinear optical properties of hydrazones have been investigated, showing promise for optical device applications such as limiters and switches. This research suggests that compounds related to N'-(3-nitrobenzylidene)octanohydrazide can be potential candidates for such technologies (Naseema et al., 2010).

特性

IUPAC Name |

N-[(E)-(3-nitrophenyl)methylideneamino]octanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O3/c1-2-3-4-5-6-10-15(19)17-16-12-13-8-7-9-14(11-13)18(20)21/h7-9,11-12H,2-6,10H2,1H3,(H,17,19)/b16-12+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCNHTIKZGPAEI-FOWTUZBSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN=CC1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C/C1=CC(=CC=C1)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(3-nitrophenyl)methylidene]octanehydrazide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-ylmethyl)-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5502752.png)

![N-({1-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5502758.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopropylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5502803.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-5-methyl-4H-1,2,4-triazol-4-yl]acetamide](/img/structure/B5502815.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![rel-(1R,3S)-3-(2-aminoethoxy)-7-(3,4-dihydro-2(1H)-isoquinolinylacetyl)-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5502831.png)

![2-chloro-N-{[(2-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5502848.png)

![6-methoxy-3-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propyl-1-benzofuran-2-carboxamide](/img/structure/B5502852.png)